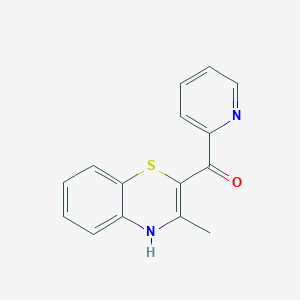
(3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone is a heterocyclic compound that features both benzothiazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone typically involves the formation of the benzothiazine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazine ring. Subsequent reactions introduce the pyridine ring, often through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzothiazine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential to treat central nervous system diseases. Its unique structure allows it to cross the blood-brain barrier, making it a promising candidate for neurological therapies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its versatility in chemical reactions allows for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in disease pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4H-1,4-Benzothiazin-2-yl)(pyridin-2-yl)methanone: Lacks the methyl group at the 3-position, which may affect its biological activity.
(3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-3-yl)methanone: The pyridine ring is attached at a different position, potentially altering its interaction with biological targets.
Uniqueness
The presence of the methyl group at the 3-position in (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone may enhance its binding affinity to certain targets, making it more effective in its applications. Additionally, the specific arrangement of the benzothiazine and pyridine rings contributes to its unique chemical and biological properties.
Properties
CAS No. |
90252-72-5 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(3-methyl-4H-1,4-benzothiazin-2-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C15H12N2OS/c1-10-15(14(18)12-7-4-5-9-16-12)19-13-8-3-2-6-11(13)17-10/h2-9,17H,1H3 |
InChI Key |
XJSPBFCDPHJSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
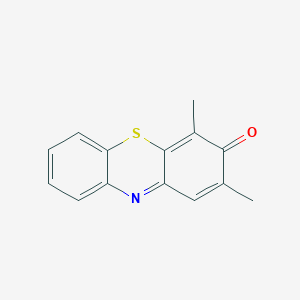
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
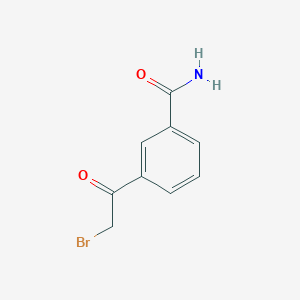
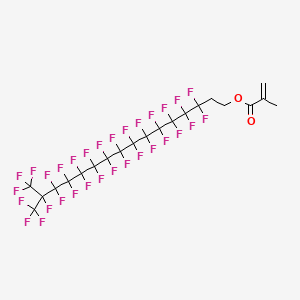
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
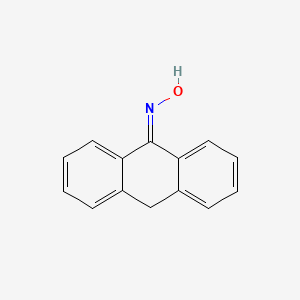
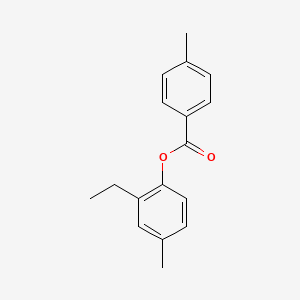
![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
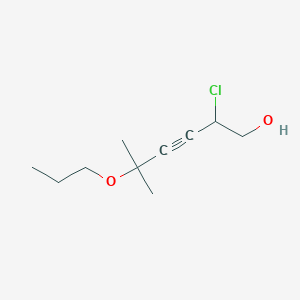


![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)
